(R)-Glycidyl butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Immunomodulation and Anti-Inflammatory Effects

Scientific Field: Immunology and gastroenterology.

Summary: Butyrate has anti-inflammatory properties and regulates the immune system. It acts as an agonist for GPR41, GPR43, or GPR109A receptors, leading to anti-inflammatory effects.

Methods: Incorporate fiber sources into meals to increase butyrate levels. Slow bacterial fermentation in the colon is essential.

Restoring Regulatory T Cells in Autoimmune Myasthenia Gravis (AChR MG)

Scientific Field: Immunology and neurology.

Summary: Butyrate enhances regulatory T cell (Treg) differentiation and suppressive function in AChR MG patients.

Methods: Butyrate supplementation.

Results: Improved Treg function via autophagy activation by inhibiting the mammalian target of rapamycin.

Cardiovascular and Renal Health

Scientific Field: Cardiology and nephrology.

Summary: Butyrate may benefit cardiovascular and renal health.

Results: Promising, but more studies required.

Epigenetic Regulation

Scientific Field: Epigenetics.

Summary: Butyrate serves as an epigenetic regulator by inhibiting HDAC, up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes.

Methods: In vitro and in vivo studies.

Results: Potential therapeutic implications.

Cancer Prevention and Treatment

Scientific Field: Oncology.

Summary: Butyrate’s anti-inflammatory and epigenetic effects may play a role in cancer prevention and treatment.

Methods: Investigate butyrate supplementation or dietary sources.

Results: Promising, but clinical trials needed.

Special Conditions (e.g., Metabolic Disorders)

Scientific Field: Various specialties.

Summary: Butyrate’s diverse effects warrant exploration in specific conditions.

Methods: Tailored studies.

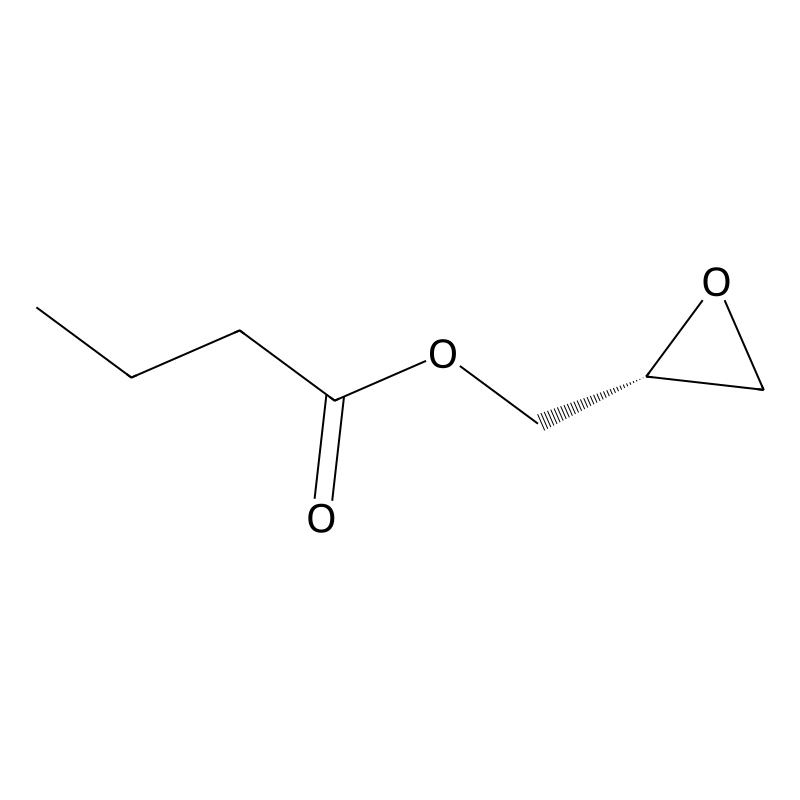

(R)-Glycidyl butyrate is a chiral molecule, meaning it has a non-superimposable mirror image. It is an ester formed by (R)-glycidol and butyric acid []. Research suggests it has antibacterial properties, particularly against Gram-positive bacteria [].

Molecular Structure Analysis

(R)-Glycidyl butyrate has a three-carbon chain (butyl group) bonded to a carboxylic acid group (derived from butyric acid). This is linked to a three-membered ring with an oxygen atom (epoxy group) and a hydroxyl group [(R)-glycidyl group] []. The specific spatial arrangement of the groups around the central carbon in the epoxy ring determines its chirality [].

Chemical Reactions Analysis

Synthesis routes for (R)-Glycidyl butyrate involve the reaction of (R)-glycidol with butyric acid in the presence of an appropriate catalyst []. However, specific details of the reaction mechanism are not readily available in scientific literature.

Physical And Chemical Properties Analysis

(R)-Glycidyl butyrate appears as a clear to pale yellow liquid at room temperature [, ]. Limited data is available on other specific properties.

- Nucleophilic Attack: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other derivatives. This property is exploited in asymmetric synthesis to introduce stereogenic centers in target molecules .

- Hydrolysis: The compound can be hydrolyzed enzymatically or chemically to yield (S)-glycidyl butyrate and other products. For example, porcine pancreatic lipase has been used for the enzymatic resolution of racemic glycidyl butyrate, favoring the production of (R)-glycidyl butyrate .

- Reflux Reactions: In synthetic procedures, (R)-glycidyl butyrate can react with various reagents under reflux conditions to yield different derivatives, showcasing its versatility in organic synthesis .

(R)-Glycidyl butyrate exhibits significant biological activity, particularly as an inhibitor of bacterial growth. It has been shown to selectively inhibit certain bacterial strains, making it a potential candidate for developing antimicrobial agents . Additionally, its role as an intermediate in the synthesis of Linezolid highlights its importance in pharmaceutical applications.

Several synthetic routes exist for producing (R)-glycidyl butyrate:

- Asymmetric Synthesis: Utilizing (S)-epichlorohydrin and n-butyric acid in the presence of catalysts like chromium salts at controlled temperatures allows for efficient production of the compound .

- Enzymatic Hydrolysis: The racemic form can be resolved using specific lipases that preferentially hydrolyze one enantiomer over the other, providing a means to obtain optically pure (R)-glycidyl butyrate .

- Reflux Method: A method involving the reaction of (S)-3-chloro-2-hydroxypropyl butyrate with carbonate in acetone under reflux conditions has been reported, yielding high purity and optical purity of (R)-glycidyl butyrate .

Studies have shown that (R)-glycidyl butyrate interacts with specific enzymes that catalyze its hydrolysis or nucleophilic attack on its epoxide ring. For instance, research into its interaction with porcine pancreatic lipase demonstrated selective hydrolysis favoring one enantiomer over another, which is critical for applications requiring high enantiomeric purity .

(R)-Glycidyl butyrate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

(R)-Glycidyl butyrate's unique chiral structure and reactivity make it particularly valuable in pharmaceutical applications, distinguishing it from similar compounds that may not possess the same level of biological activity or synthetic utility.

Enzymatic Resolution Techniques

Lipase-Catalyzed Processes from Racemic Mixtures

Lipase-catalyzed resolution of racemic glycidyl butyrate has emerged as a cornerstone of enantioselective synthesis. These enzymatic systems exploit the inherent stereochemical specificity of lipases to hydrolyze selectively either the (R)- or (S)-enantiomer, enabling the isolation of optically pure compounds. In subtractive resolution, the unreacted substrate is recovered in the organic phase, while in product recovery mode, the enzymatically resolved product is extracted into the aqueous stream [2].

Key Parameters and Optimization

- Enzyme Loading: Increased enzyme loading elevates the Thiele modulus (ratio of reaction rate to diffusion rate), leading to reduced optical purity due to mass transport limitations [2].

- Reaction Conditions: Optimal enantioselectivity (E > 30) is achieved with vinyl butyrate as the acyl donor in 1,2-dichloroethane at a(w) = 0.33 and 40°C [3].

- Mass Transport Effects: Higher Thiele modulus diminishes optical purity more significantly in product recovery modes compared to subtractive resolution [2].

Table 1: Enzymatic Resolution Performance Metrics

| Enzyme Source | Substrate | E Value | Optimal Conditions | Reference |

|---|---|---|---|---|

| Bacillus subtilis | Glycidyl butyrate | >30 | Vinyl butyrate, 1,2-dichloroethane, 40°C | [3] |

| Rhizopus sp. | Glycidyl butyrate | 57 | pH 5.5–6.0, 42°C | [5] |

Bacillus subtilis Lipase Applications

The recombinant lipase BSL2 from Bacillus subtilis demonstrates exceptional enantioselectivity (E > 30) in transesterification reactions. Under optimized conditions, this enzyme achieves >99% enantiomeric excess (ee) for (R)-glycidol when conversion reaches ~60% [3]. Its utility in industrial applications is bolstered by high thermostability and compatibility with non-aqueous media.

Multiphase Hollow Fiber Membrane Reactor Systems

Multiphase hollow fiber membrane reactors (HFMRs) enable continuous enzymatic resolution by compartmentalizing organic and aqueous phases. This design facilitates substrate/product separation while retaining enzymes within the aqueous phase via ultrafiltration membranes [2] [4].

Operational Advantages

- Subtractive Resolution: Recovery of unreacted (R)-glycidyl butyrate in the organic phase.

- Product Recovery: Direct isolation of (S)-glycidol in the aqueous phase.

- Scalability: Normalized plots correlate enzyme immobilization with effective activity and diffusivity [2].

Enantioselective Hydrolytic Mechanisms in Aqueous Media

Enzymatic hydrolysis of (S)-glycidyl butyrate proceeds via nucleophilic attack by water on the ester carbonyl, catalyzed by lipase’s active-site serine. The (S)-enantiomer is preferentially hydrolyzed due to steric and electronic complementarity with the enzyme’s active site [5].

Chemical Synthetic Routes

Synthesis from (S)-3-Chloro-1,2-Propanediol

(S)-3-Chloro-1,2-propanediol serves as a key intermediate in synthesizing (R)-glycidyl butyrate. Sequential reactions involve:

- Butyrylation: Reaction with butyric anhydride under basic conditions.

- Ring Closure: Dehydrohalogenation using carbonate salts (e.g., sodium bicarbonate) to form the epoxide [6].

XLogP3

GHS Hazard Statements

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (86.96%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard